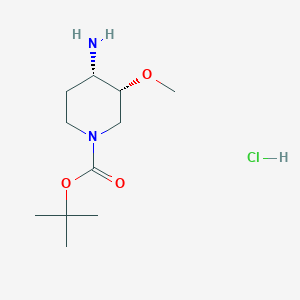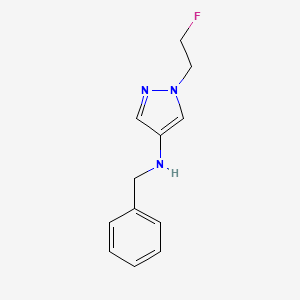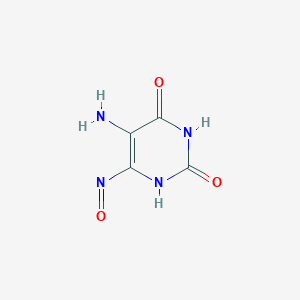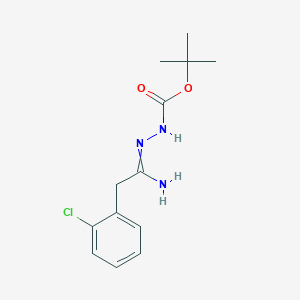
tert-butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de (3R,4S)-4-amino-3-metoxipiperidin-1-carboxilato de terc-butilo es un compuesto químico que presenta un anillo de piperidina sustituido con un grupo amino, un grupo metoxi y un éster terc-butílico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de (3R,4S)-4-amino-3-metoxipiperidin-1-carboxilato de terc-butilo generalmente implica los siguientes pasos:
Formación del anillo de piperidina: El anillo de piperidina se puede sintetizar mediante una serie de reacciones de ciclización a partir de precursores apropiados.
Introducción de sustituyentes: Los grupos amino y metoxi se introducen mediante reacciones de sustitución. Los reactivos comunes incluyen metanol para el grupo metoxi y amoníaco o aminas para el grupo amino.
Esterificación: El éster terc-butílico se forma haciendo reaccionar el derivado de ácido carboxílico del anillo de piperidina con alcohol terc-butílico en presencia de un catalizador ácido.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto incluye el uso de reactores de alta presión, sistemas de flujo continuo y técnicas de purificación avanzadas como la cristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de (3R,4S)-4-amino-3-metoxipiperidin-1-carboxilato de terc-butilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo metoxi se puede oxidar para formar aldehídos o cetonas.
Reducción: El grupo amino se puede reducir para formar aminas primarias.
Sustitución: El éster terc-butílico puede sufrir reacciones de sustitución nucleófila para formar diferentes ésteres o amidas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Los nucleófilos como los alcoholes, las aminas o los tioles se pueden usar en condiciones ácidas o básicas.
Principales productos formados
Oxidación: Aldehídos o cetonas.
Reducción: Aminas primarias.
Sustitución: Diversos ésteres o amidas dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El clorhidrato de (3R,4S)-4-amino-3-metoxipiperidin-1-carboxilato de terc-butilo tiene varias aplicaciones de investigación científica:
Química medicinal: Se utiliza como intermedio en la síntesis de compuestos farmacéuticos, particularmente aquellos que se dirigen a trastornos neurológicos.
Síntesis orgánica: El compuesto sirve como bloque de construcción para la síntesis de moléculas orgánicas complejas.
Estudios biológicos: Se utiliza en estudios que involucran la inhibición enzimática y la unión a receptores debido a su similitud estructural con las moléculas biológicamente activas.
Aplicaciones industriales: El compuesto se utiliza en el desarrollo de nuevos materiales y catalizadores.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de (3R,4S)-4-amino-3-metoxipiperidin-1-carboxilato de terc-butilo implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad o modulando su función. Las vías y los objetivos exactos dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
- Clorhidrato de (3R,4S)-4-amino-3-hidroxipiperidin-1-carboxilato de terc-butilo
- Clorhidrato de (3R,4S)-4-amino-3-etoxipiperidin-1-carboxilato de terc-butilo
- Clorhidrato de (3R,4S)-4-amino-3-propoxipiperidin-1-carboxilato de terc-butilo
Singularidad
El clorhidrato de (3R,4S)-4-amino-3-metoxipiperidin-1-carboxilato de terc-butilo es único debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. La presencia del grupo metoxi, en particular, influye en su reactividad y interacción con los objetivos biológicos, convirtiéndolo en un compuesto valioso en las aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C11H23ClN2O3 |
|---|---|
Peso molecular |
266.76 g/mol |
Nombre IUPAC |
tert-butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(14)13-6-5-8(12)9(7-13)15-4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9+;/m0./s1 |
Clave InChI |
BNXCTBDXQMLEQA-OULXEKPRSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)OC)N.Cl |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C(C1)OC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11728233.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11728238.png)

![N'-[1-Amino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B11728268.png)
![1-[(6-chloropyridin-3-yl)methyl]-2-(nitroamino)-4,5-dihydro-1H-imidazole-4,5-diol](/img/structure/B11728274.png)
![1-methyl-3-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B11728276.png)
![2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B11728281.png)
![4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-EN-2-one](/img/structure/B11728287.png)




![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11728305.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728321.png)
